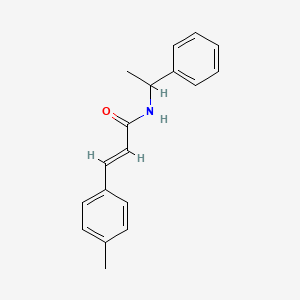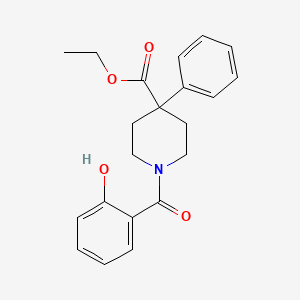![molecular formula C19H24N2O4S B5434088 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)
1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPS or MPS-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPS has been found to have a unique mechanism of action and biochemical effects that make it a promising candidate for further investigation in the field of drug discovery.
Mechanism of Action
The mechanism of action of 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves the inhibition of several enzymes and signaling pathways that are involved in cell growth and survival. This compound has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the reduction of inflammation. This compound has also been found to have a neuroprotective effect and reduce the accumulation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments include its unique mechanism of action and potential therapeutic effects in various diseases. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol research, including the development of more efficient synthesis methods, the investigation of this compound in combination with other drugs, and the exploration of its potential therapeutic effects in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in order to minimize potential toxicity.
Synthesis Methods
The synthesis of 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps, including the reaction of 2-methoxy-4-methylphenylsulfonyl chloride with 2-methyl-5-pyridin-2-ylpiperidine-4-ol in the presence of a base. The resulting product is then purified through various methods, such as column chromatography or recrystallization.
Scientific Research Applications
1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In multiple sclerosis research, this compound has been found to have a neuroprotective effect and reduce inflammation in the central nervous system.
properties
IUPAC Name |
1-(2-methoxy-4-methylphenyl)sulfonyl-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-4-6-17(16(12-14)25-3)26(23,24)21-10-8-19(22,9-11-21)18-7-5-15(2)13-20-18/h4-7,12-13,22H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRXGGPHNAYCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=NC=C(C=C3)C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)
![N~1~,N~2~-dimethyl-N~1~-[2-(trifluoromethyl)benzyl]glycinamide](/img/structure/B5434024.png)
![2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B5434035.png)

![methyl 2-[5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)

![1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5434064.png)
![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)

![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)

![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)
